![molecular formula C32H48BrN3O4 B10830484 [(2R,5R,6R,9R,10R,13S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate](/img/structure/B10830484.png)
[(2R,5R,6R,9R,10R,13S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MeTC7は、ビタミンD受容体拮抗薬として知られる化合物です。ビタミンD受容体を阻害する能力が高く、IC50値は2.9マイクロモルです。 この化合物は、有望な抗腫瘍効果を示しており、様々な科学研究分野で注目されています .
準備方法
MeTC7は、7-デヒドロコレステロールから2段階で合成できます。この合成経路には、ビタミンD受容体の選択的阻害が含まれ、これはその生物学的活性に不可欠です。 MeTC7の工業生産方法は、広く文書化されていませんが、研究目的で様々なサプライヤーから入手できます .
化学反応解析
MeTC7は、いくつかの種類の化学反応を受け、特にビタミンD受容体との相互作用に焦点を当てています。それは受容体のリガンド結合ドメインを妨害し、受容体活性の阻害につながります。これらの反応に使用される一般的な試薬には、ジメチルスルホキシド(DMSO)や、化合物の溶解と反応を促進する他の溶媒が含まれます。 これらの反応から生成される主な生成物は、通常、受容体活性の阻害とそれに続く生物学的効果に関連しています .
科学研究への応用
MeTC7は、化学、生物学、医学、産業の分野で、幅広い科学研究への応用を持っています。化学では、ビタミンD受容体の阻害と、様々な生物学的経路への影響を研究するために使用されます。生物学では、MeTC7は、その抗腫瘍特性とその癌細胞の増殖を阻害する可能性を調査するために使用されます。医学では、癌やビタミンD受容体に関連する他の疾患の治療における潜在的な治療的用途について探求されています。 産業的には、MeTC7は、新しい医薬品や治療薬の開発に使用されています .
化学反応の分析
MeTC7 undergoes several types of chemical reactions, primarily focusing on its interaction with the Vitamin D receptor. It disrupts the ligand-binding domain of the receptor, leading to the inhibition of receptor activity. Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and other solvents that facilitate the dissolution and reaction of the compound. The major products formed from these reactions are typically related to the inhibition of receptor activity and subsequent biological effects .
科学的研究の応用
MeTC7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of the Vitamin D receptor and its effects on various biological pathways. In biology, MeTC7 is utilized to investigate its antitumor properties and its potential to inhibit the growth of cancer cells. In medicine, it is being explored for its potential therapeutic applications in treating cancers and other diseases related to the Vitamin D receptor. Industrially, MeTC7 is used in the development of new drugs and therapeutic agents .
作用機序
MeTC7は、ビタミンD受容体を選択的に阻害することで効果を発揮します。それは受容体の天然リガンドと競合し、受容体がコアクチベーターとカルシトリオールとのヘテロダイマー形成を受けるのを防ぎます。この阻害は、受容体の遺伝子発現を調節する能力を妨げ、癌細胞の生存能力と増殖の抑制につながります。 この機構に関与する分子標的には、ビタミンD受容体とその関連するコアクチベーターが含まれます .
類似の化合物との比較
MeTC7は、ビタミンD受容体の選択的阻害において独特です。類似の化合物には、ZK159222やTEI-9647などの他のビタミンD受容体拮抗薬が含まれます。 MeTC7は、その強力な阻害活性と実証された抗腫瘍効果により際立っています。 比較は、MeTC7が癌細胞の増殖を抑制する効果と、その潜在的な治療的用途を浮き彫りにしています .
類似化合物との比較
MeTC7 is unique in its selective inhibition of the Vitamin D receptor. Similar compounds include other Vitamin D receptor antagonists, such as ZK159222 and TEI-9647. MeTC7 stands out due to its potent inhibition activity and its demonstrated antitumor effects. The comparison highlights MeTC7’s effectiveness in reducing the growth of cancer cells and its potential therapeutic applications .
特性
分子式 |
C32H48BrN3O4 |
|---|---|
分子量 |
618.6 g/mol |
IUPAC名 |
[(2R,5R,6R,9R,10R,13S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate |
InChI |
InChI=1S/C32H48BrN3O4/c1-20(2)8-7-9-21(3)23-10-11-24-29(23,4)14-13-25-30(5)15-12-22(40-26(37)19-33)18-31(30)16-17-32(24,25)36-28(39)34(6)27(38)35(31)36/h16-17,20-25H,7-15,18-19H2,1-6H3/t21-,22+,23-,24-,25-,29-,30-,31?,32?/m1/s1 |
InChIキー |
LBFDLJSQMPCWKK-YMNKQYQVSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C24C=CC5([C@@]3(CC[C@@H](C5)OC(=O)CBr)C)N6N4C(=O)N(C6=O)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC(=O)CBr)C)N6N4C(=O)N(C6=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-fluoro-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one](/img/structure/B10830430.png)
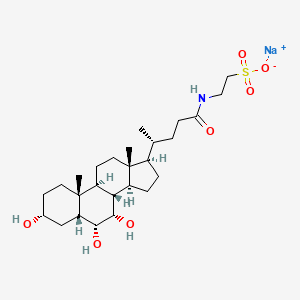
![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide](/img/structure/B10830443.png)
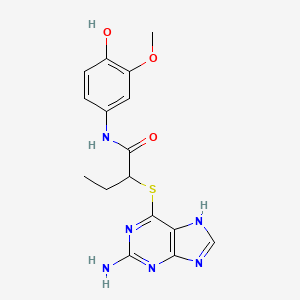
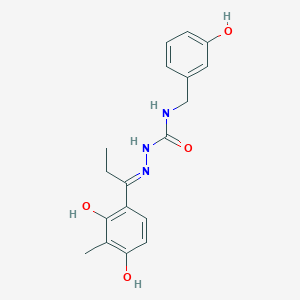
![(1R,2S,4R,6R,7R,11R,14S)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830462.png)
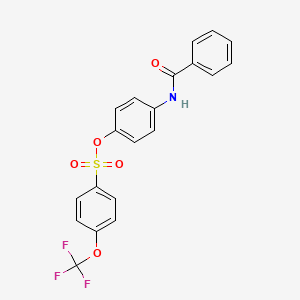
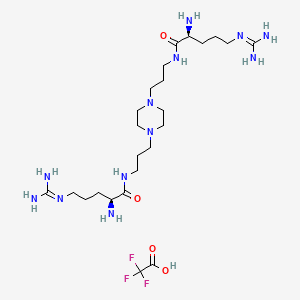
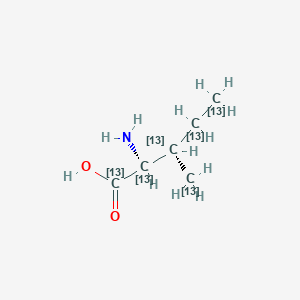
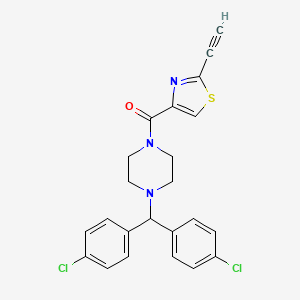
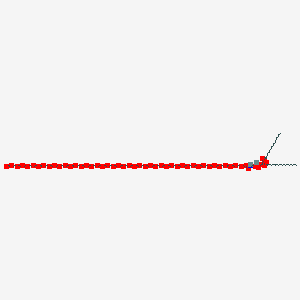
![[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B10830494.png)
